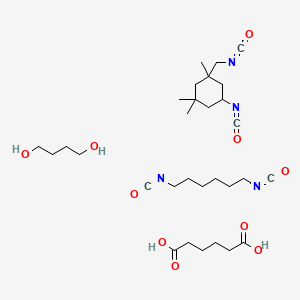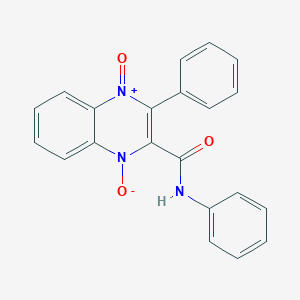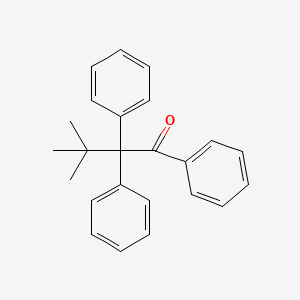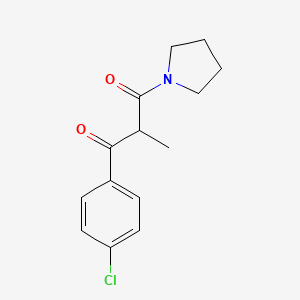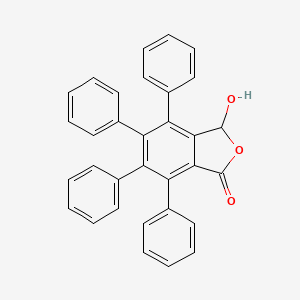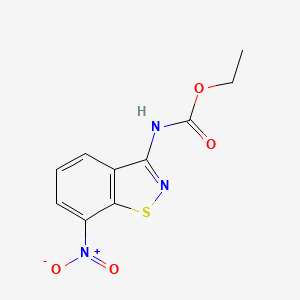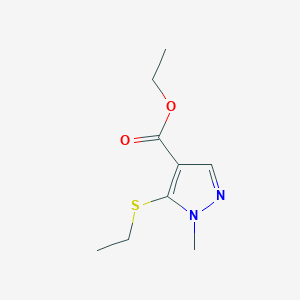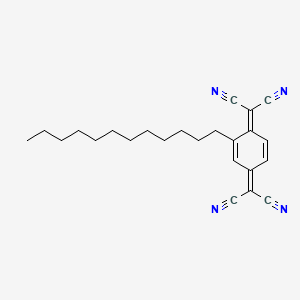
2,2'-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile is a chemical compound known for its unique structure and properties It is a derivative of cyclohexadiene and is characterized by the presence of dodecyl and propanedinitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile typically involves the condensation of 1,4-cyclohexanedione with malononitrile, followed by the introduction of a dodecyl group. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the condensation reaction. The resulting intermediate is then subjected to further reactions to introduce the dodecyl group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diene and nitrile groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile involves its interaction with molecular targets through its reactive diene and nitrile groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include electrophilic addition and substitution reactions, which can modulate the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
Tetracyanoquinodimethane (TCNQ): A related compound with similar electronic properties and applications in molecular electronics.
Tetracyanoethylene (TCNE): Another cyanocarbon known for its electron-accepting capabilities and use in charge-transfer complexes.
Uniqueness
2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile is unique due to the presence of the dodecyl group, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
105314-21-4 |
|---|---|
Fórmula molecular |
C24H28N4 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2-[4-(dicyanomethylidene)-3-dodecylcyclohexa-2,5-dien-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C24H28N4/c1-2-3-4-5-6-7-8-9-10-11-12-21-15-20(22(16-25)17-26)13-14-24(21)23(18-27)19-28/h13-15H,2-12H2,1H3 |
Clave InChI |
AAZKRJZTYKNXGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


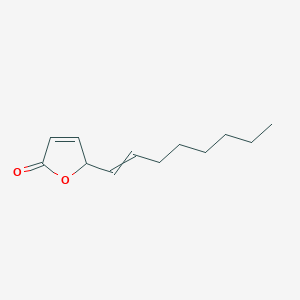
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
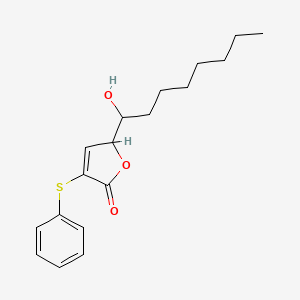
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
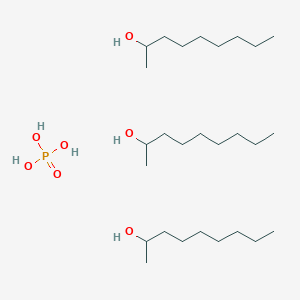
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
